Cas no 779-51-1 (Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-)
779-51-1 structure
Product Name:Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-
Numero CAS:779-51-1
MF:C15H14
MW:194.271664142609
CID:564815
PubChem ID:1549166
Update Time:2025-04-19
Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-
- ALPHA-METHYLSTILBENE
- α-METHYLSTILBENE
- (E)-1,2-diphenyl-1-propene
- 1,2-Diphenyl-1-propene
- 1,2-diphenylprop-1-ene
- 1,2-Diphenylpropene
- 1-methyl-1,2-diphenylethene
- 1-propene,1,2-diphenyl
- A-METHYL STILBENE
- Benzene,1'-(1-methyl-1,2-ethenediyl)bis-
- 1-Propene, 1,2-diphenyl-
- (E)-Prop-1-ene-1,2-diyldibenzene
- 833-81-8
- BDBM50111622
- Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis-
- [(1E)-2-Phenyl-1-propenyl]benzene #
- NSC70
- (E)-1,2-diphenyl-prop-1-ene
- NSC-70
- [(E)-1-phenylprop-1-en-2-yl]benzene
- (1-methyl-2-phenylvinyl)benzene
- trans-1,2-Diphenylpropene
- trans-1,2-Diphenyl-1-propene
- NS00073881
- Benzene,1'-(1-methyl-1,2-ethenediyl)bis-, (E)-
- AB-131/40897174
- E74966
- trans-alpha-Methylstilbene, 99%
- BS-46192
- Stilbene, alpha-methyl-, (E)-
- BENZENE,1,1'-[(1E)-1-METHYL-1,2-ETHENEDIYL]BIS-
- Stilbene, alpha-methyl-
- (E)-1,2-Diphenylpropen
- (E)-.alpha.-Methylstilbene
- Stilbene, .alpha.-methyl-, (E)-
- trans-alpha-Methylstilbene
- EINECS 212-300-0
- NSC 167339
- CS-0330972
- 779-51-1
- UNII-VGJ53ZYU6Z
- AKOS015840265
- .alpha.-Methylstilbene
- VGJ53ZYU6Z
- MFCD00026343
- NSC 70
- [(E)-1-methyl-2-phenyl-vinyl]-benzene
- Stilbene, .alpha.-methyl-
- DTXSID90891560
- (E)-alpha-Methylstilbene
- 1,2-diphenyl-(E)-1-propene
- 1-Propene,2-diphenyl-
- Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis-, (E)-
- CHEMBL14773
- trans-.alpha.-Methylstilbene
- trans- alpha -Methylstilbene
- NSC-167339
- NSC167339
-
- Inchi: 1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+
- Chiave InChI: OVZXISBUYCEVEV-OUKQBFOZSA-N
- Sorrisi: C(/C)(=C/C1C=CC=CC=1)\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 194.11000
- Massa monoisotopica: 194.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.8
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0,986 g/cm3
- Punto di fusione: 81-83 °C(lit.)
- Punto di ebollizione: 285-286 °C(lit.)
- Punto di infiammabilità: 124.5 °C
- Indice di rifrazione: 1.5635
- PSA: 0.00000
- LogP: 4.24710
- Solubilità: Non determinato
Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
- Termine di sicurezza:S22;S24/25
Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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